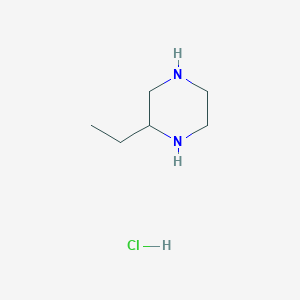

2-Ethyl piperazine hydrochloride

Overview

Description

2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl piperazine hydrochloride typically involves the reaction of 2-ethyl piperazine with hydrochloric acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic methods. For instance, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines . Additionally, visible-light-promoted decarboxylative annulation protocols and diol-diamine coupling reactions are also utilized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .

Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential as an anthelmintic agent and in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl piperazine hydrochloride involves its interaction with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.

Comparison with Similar Compounds

Piperazine: A parent compound with similar structural features but different functional groups.

1,4-Diazacyclohexane: Another piperazine derivative with distinct pharmacological properties.

Hexahydropyrazine: A related compound with a similar six-membered ring structure.

Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .

Biological Activity

Overview

2-Ethyl piperazine hydrochloride is a member of the piperazine family, recognized for its diverse biological and pharmaceutical properties. This compound is characterized by a six-membered ring containing two nitrogen atoms, which contributes to its unique biological activity. Research indicates that it plays a significant role in various biological processes, including enzyme interactions, receptor binding, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Notably, it acts as a GABA receptor agonist , binding selectively to GABA receptors located on muscle membranes. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic organisms, suggesting potential use as an anthelmintic agent .

Applications in Research and Medicine

This compound has been investigated for several applications:

- Enzyme Interactions : It is employed in studies focusing on enzyme inhibition and protein binding, providing insights into biochemical pathways and therapeutic targets.

- Anthelmintic Properties : The compound has shown promise in treating parasitic infections by inducing paralysis in worms through its GABAergic activity.

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, enhancing the bioavailability and solubility of medicinal compounds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperazine | Parent compound with basic structure | Antidepressant and anxiolytic effects |

| 1,4-Diazacyclohexane | Similar ring structure but different substituents | Varying pharmacological properties |

| Hexahydropyrazine | Saturated derivative | Different interaction profiles |

| 2-Ethyl Piperazine HCl | Unique ethyl substitution; GABAergic activity | Anthelmintic potential |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anthelmintic Studies : Research demonstrated that compounds with GABA receptor agonist properties could effectively induce paralysis in parasitic worms. In vivo studies indicated that this compound significantly reduced worm motility, confirming its potential as an effective treatment for helminth infections.

- Enzyme Inhibition Assays : In vitro assays revealed that this compound can inhibit specific enzymes involved in metabolic pathways. The compound's inhibitory potency was evaluated using fluorimetric assays, showing promising results in modulating enzyme activity relevant to disease states .

- Synthesis and Bioactivity Correlation : A study focused on synthesizing novel piperazine derivatives found that structural modifications, including ethyl substitutions, enhanced the compounds' interactions with biological targets. These findings suggest that this compound could serve as a scaffold for developing new therapeutics .

Properties

IUPAC Name |

2-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIHMYOOFAOMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627684 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259808-09-8 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.